molecular formula C20H26OSn B13761752 Stannane, bis(2-methyl-2-phenylpropyl)oxo- CAS No. 60268-12-4

Stannane, bis(2-methyl-2-phenylpropyl)oxo-

Katalognummer: B13761752
CAS-Nummer: 60268-12-4
Molekulargewicht: 401.1 g/mol
InChI-Schlüssel: KKMCHPIGCYMHAX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Stannane, bis(2-methyl-2-phenylpropyl)oxo- is a chemical compound with the molecular formula C20H26OSn. It is a type of organotin compound, which means it contains tin atoms bonded to carbon atoms. Organotin compounds are widely used in various industrial and research applications due to their unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Stannane, bis(2-methyl-2-phenylpropyl)oxo- typically involves the reaction of tin(IV) chloride with 2-methyl-2-phenylpropyl alcohol in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

SnCl4+2C9H12OHSn(C9H12O)2+2HCl\text{SnCl}_4 + 2 \text{C}_9\text{H}_{12}\text{OH} \rightarrow \text{Sn}(\text{C}_9\text{H}_{12}\text{O})_2 + 2 \text{HCl} SnCl4​+2C9​H12​OH→Sn(C9​H12​O)2​+2HCl

Industrial Production Methods

In industrial settings, the production of Stannane, bis(2-methyl-2-phenylpropyl)oxo- involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity. The process may include additional purification steps such as distillation or recrystallization to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Stannane, bis(2-methyl-2-phenylpropyl)oxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides.

    Reduction: It can be reduced to form lower oxidation state tin compounds.

    Substitution: The organotin moiety can undergo substitution reactions with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like halides or alkoxides are commonly used in substitution reactions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Stannane, bis(2-methyl-2-phenylpropyl)oxo- has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of Stannane, bis(2-methyl-2-phenylpropyl)oxo- involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use, such as in biological systems or industrial processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Stannane, bis(2-methylpropyl)oxo-
  • Stannane, bis(2-phenylpropyl)oxo-
  • Stannane, bis(2-methyl-2-phenylbutyl)oxo-

Uniqueness

Stannane, bis(2-methyl-2-phenylpropyl)oxo- is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Its combination of methyl and phenyl groups provides a balance of steric and electronic effects, making it suitable for various applications .

Eigenschaften

CAS-Nummer

60268-12-4

Molekularformel

C20H26OSn

Molekulargewicht

401.1 g/mol

IUPAC-Name

bis(2-methyl-2-phenylpropyl)-oxotin

InChI

InChI=1S/2C10H13.O.Sn/c2*1-10(2,3)9-7-5-4-6-8-9;;/h2*4-8H,1H2,2-3H3;;

InChI-Schlüssel

KKMCHPIGCYMHAX-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C[Sn](=O)CC(C)(C)C1=CC=CC=C1)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.